2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-4-6(3-7(18)19)5(2)17-9(14-4)15-8(16-17)10(11,12)13/h3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVPUQKMKKFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C(F)(F)F)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-79-8 | |
| Record name | 2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid typically involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-biselectrophilic three-carbon reagents . One method involves using enaminonitriles and benzohydrazides under microwave conditions at 140°C, resulting in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
the use of microwave-assisted synthesis and catalyst-free conditions suggests potential for scalable and eco-friendly industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been explored for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the triazolo-pyrimidine structure can enhance cytotoxicity against specific cancer types.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, improving its cell membrane permeability.
Enzyme Inhibition
Recent studies have focused on the compound's role as an enzyme inhibitor. It has been evaluated for its ability to inhibit various kinases and phosphatases involved in signal transduction pathways linked to cancer progression and other diseases.
Drug Development
The synthesis of 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is often used as a precursor in the development of novel pharmaceuticals. Its structural features allow for further modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.
Material Science
The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials with specific electronic or optical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial Effects | Showed effective inhibition against MRSA strains with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase B (AKT), suggesting potential applications in targeted cancer therapies. |
Mechanism of Action
The mechanism of action of 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key derivatives and their modifications are summarized below:
Key Observations :
- Sulfonamide Derivatives (8a, 8b) : The sulfonamide group in 8b enhances herbicidal activity compared to methoxy-substituted analogs, likely due to improved target binding.
- Propanamide Hybrids (): The addition of a nitroquinoline moiety increases molecular weight (~445 g/mol) and introduces π-π stacking interactions, critical for enzyme inhibition.
Biological Activity
2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, characterized by the presence of a triazole ring fused with a pyrimidine structure. Its molecular formula is C10H10F3N5O2, and it has a molecular weight of approximately 303.22 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, structural modifications on the triazolo ring have led to compounds with improved potency against specific cancer cell lines, including HeLa and L363 cells .
- Antiviral Properties : The compound has been evaluated for antiviral activity against HIV-1. Certain derivatives have demonstrated inhibitory effects on RNase H activity, which is crucial for viral replication .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cellular signaling pathways has been noted. For example, certain analogs have shown inhibition of Polo-like kinase 1 (Plk1), which is significant in cancer therapy due to its role in cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the triazole and pyrimidine rings significantly affect the biological activity of the compound. Key findings include:
- Substituent Effects : The introduction of various substituents at specific positions on the triazole or pyrimidine rings can enhance or diminish biological activity. For example, compounds with bulky groups at the C-2 position maintain RNase H inhibitory activity while showing reduced cytotoxicity .
- Fluorination Impact : The presence of trifluoromethyl groups has been associated with increased potency in certain derivatives, likely due to enhanced binding affinity to target enzymes or receptors .
Case Studies
Several studies have documented the effects of this compound in vitro and in vivo:
- Anticancer Activity Study :
- Antiviral Evaluation :
- Enzyme Inhibition Assays :
Data Tables
Q & A
Q. What synthetic strategies are most effective for optimizing the yield of 2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives often involves cyclocondensation reactions. For example, similar compounds (e.g., triazolo[1,5-a]pyrimidinones) are synthesized by reacting 3-amino-1,2,4-triazoles with ethyl chloroacetoacetate in acetic acid under microwave irradiation (180°C, 20–60 min) . To optimize yield:
- Vary molar ratios of reactants (e.g., 1:2 triazole:ester ratio).
- Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Monitor reaction progress via TLC with ethyl acetate/light petroleum (3:7) as the mobile phase .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : Use , , and NMR to confirm substituent positions and trifluoromethyl group integration. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, as demonstrated in analogous triazolopyrimidine derivatives .
Q. How should researchers handle safety and stability concerns during experimental work?
- Methodological Answer :
- Safety : Use fume hoods and PPE due to potential toxicity of trifluoromethyl groups. Refer to SDS guidelines for related compounds, such as handling acetic acid derivatives in well-ventilated areas .
- Stability : Store the compound at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound (e.g., ambiguous -NMR signals)?
- Methodological Answer :
- Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH groups) by comparing spectra in DO vs. DMSO-d.
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C).
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :
- Phase 1 (Lab) : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV light, 254 nm), and soil sorption (OECD 106 batch tests).
- Phase 2 (Field) : Use randomized block designs with split-split plots to evaluate degradation in soil/water matrices over seasons, similar to agrochemical studies .
- Analytics : Employ LC-MS/MS with isotope-labeled internal standards to quantify trace metabolites.
Q. How can mechanistic studies elucidate the biological activity of this triazolopyrimidine derivative?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. For antimicrobial activity, use microdilution assays (CLSI guidelines) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes to receptors (e.g., triazolopyrimidines targeting folate pathways) .
- Metabolomics : Track cellular uptake and metabolism in HepG2 cells using -labeled compound and LC-HRMS .
Q. What strategies address low reproducibility in synthetic batches (e.g., variable purity)?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
- Purification : Use preparative HPLC with C18 columns (MeCN/HO + 0.1% TFA) for high-purity isolation. Validate purity via qNMR with maleic acid as an internal standard .
- DoE Optimization : Apply factorial design (e.g., 2 design) to test variables like temperature, solvent polarity, and catalyst load .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
